Perchloromethyl mercaptan

描述

Historical Context and Discovery of Trichloromethanesulfenyl Chloride

The synthesis of perchloromethyl mercaptan was first documented by the Scottish chemist Rathke in 1873. smolecule.comgoogle.com The primary method for its creation involves the chlorination of carbon disulfide with chlorine gas, a process catalyzed by iodine. smolecule.comgoogle.comjustia.com To minimize the formation of byproducts, the reactions are best conducted at temperatures below 30°C. smolecule.comgoogle.com

Initially, this compound was explored for its potential as a chemical warfare agent and was used by the French in the Battle of Champagne in 1915. wikipedia.org However, its use in warfare was short-lived due to its distinct warning properties and its tendency to decompose in the presence of iron and steel. wikipedia.org

Evolution of Scientific Interest and Research Trajectories

In the early 20th century, this compound, also known as trichloromethanesulfenyl chloride, gained traction in organic synthesis, particularly as a precursor for dyes and fungicides like captan (B1668291) and folpet. wikipedia.orgsmolecule.com Following World War II, A. F. Kittleson, a research chemist at the Standard Oil Development Company (Esso), investigated the compound, inspired by the insecticidal properties of DDT's trichloromethyl group. acs.orgacs.org This research led to the synthesis of a new series of compounds containing the N-S bond, which were found to have significant fungicidal properties. acs.orgacs.org

Despite its historical applications, contemporary research into this compound is limited due to its high toxicity. smolecule.com However, some researchers have explored its use in material science as a crosslinking agent for polymer development. smolecule.com The compound's reactivity also makes it a subject of interest in specialized areas of organic chemistry for synthesizing various sulfur-containing compounds. evitachem.com Modern research often employs advanced techniques like synchrotron radiation to study its dissociative photoionization, providing insights into the fragmentation dynamics of highly halogenated species. sci-hub.seresearchgate.net

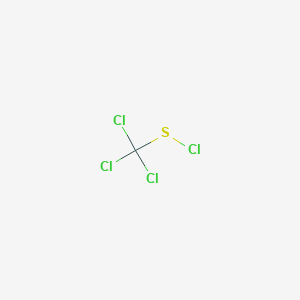

Nomenclatural Conventions and Structural Representation

This compound is known by several names, which can be a source of confusion. The common name, this compound, is technically a misnomer because the compound is a sulfenyl chloride, not a mercaptan. wikipedia.org The systematic name is trichloromethanesulfenyl chloride. wikipedia.org The preferred IUPAC name is trichloromethyl thiohypochlorite. wikipedia.orgnih.gov Other synonyms include Clairsit, PMM, and thiocarbonyl tetrachloride. noaa.govnist.gov

The chemical formula of this compound is CCl₃SCl. nih.gov Structurally, it features a trichloromethyl group attached to a sulfenyl chloride functional group. cymitquimica.com Quantum chemical calculations suggest that in the vapor phase, the molecule exists as a trans Cs conformer, where one chlorine atom in the -CCl₃ group and the chlorine atom in the S-Cl group are in a mutual trans orientation. sci-hub.se

Interactive Data Table: Compound Names

| Name Type | Name |

|---|---|

| Systematic Name | Trichloromethanesulfenyl chloride |

| Preferred IUPAC Name | Trichloromethyl thiohypochlorite |

| Common Name | This compound |

| Other Synonyms | Clairsit, PMM, Thiocarbonyl tetrachloride |

Interactive Data Table: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CCl₄S |

| Molecular Weight | 185.89 g/mol |

| Appearance | Colorless to yellowish oily liquid |

| Odor | Foul, acrid |

| Boiling Point | 147-148 °C (297-298 °F) |

| Melting Point | -44 °C (-47 °F) |

| Density | 1.72 g/cm³ |

| Solubility in Water | Insoluble, reacts |

| Solubility in Organic Solvents | Soluble |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

trichloromethyl thiohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl4S/c2-1(3,4)6-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFZYYUIAZYQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(SCl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl4S, Array | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025854 | |

| Record name | Perchloromethyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Perchloromethyl mercaptan appears as a yellow oily liquid with an offensive odor. Insoluble in water. Density 1.72 g / cm3. Hence sinks in water. Nonflammable but supports combustion. Very toxic by inhalation or skin absorption., Pale-yellow, oily liquid with an unbearable, acrid odor; [NIOSH], YELLOW OILY LIQUID WITH PUNGENT ODOUR., Pale-yellow, oily liquid with an unbearable, acrid odor. | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perchloromethyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/432 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Perchloromethyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0489.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

297 to 298 °F at 760 mmHg (EPA, 1998), 147-148 °C @ 760 MM HG, 51 °C @ 25 MM HG, 147-148 °C, 297 °F, 297 °F (Decomposes) | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/432 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Perchloromethyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0489.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN ETHER; INSOL IN WATER, Solubility in water: none, Insoluble | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Perchloromethyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0489.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.6947 at 68 °F (EPA, 1998) - Denser than water; will sink, Sp gr: 1.7 at 20 °C, Relative density (water = 1): 1.7, 1.69 | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/432 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Perchloromethyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0489.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6.414 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.414 (AIR= 1), Relative vapor density (air = 1): 6.4, 6.414 | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/432 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

25 mmHg at 123.8 °F (EPA, 1998), 3.0 [mmHg], Vapor pressure of 65 torr at 70 °C, 3 mm Hg at 20 °C., Vapor pressure, kPa at 20 °C: 0.4, 3 mmHg | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perchloromethyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/432 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Perchloromethyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0489.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

OILY, YELLOW LIQUID, YELLOW TO ORANGE-RED, Pale-yellow, oily liquid. | |

CAS No. |

594-42-3 | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloromethanesulfenyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloromethanesulfenyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clairsit | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perchloromethyl mercaptan | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/perchloromethyl-mercaptan-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methanesulfenyl chloride, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloromethyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloromethanesulphenyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERCHLOROMETHYLMERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK489OII9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/886 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROMETHANESULFENYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PERCHLOROMETHYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/432 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methanesulfenyl chloride, trichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PB5A550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies for Perchloromethyl Mercaptan

Industrial-Scale Production Techniques and Process Optimization

The large-scale manufacturing of perchloromethyl mercaptan is predominantly achieved through the continuous chlorination of carbon disulfide. acs.orgresearchgate.net Process optimization is a key focus, aiming to enhance reaction selectivity and reduce the costs associated with raw materials and purification.

Primary Reaction: CS₂ + 3Cl₂ → CCl₃SCl + SCl₂ justia.com

However, side reactions can occur, leading to the formation of byproducts such as carbon tetrachloride (CCl₄) and sulfur monochloride (S₂Cl₂), particularly if reaction conditions are not carefully controlled. google.com

Side Reaction: CS₂ + 3Cl₂ → CCl₄ + S₂Cl₂ google.com

Industrial processes often employ continuous-flow reactors to manage the exothermic nature of the reaction and maintain optimal temperatures, which are typically kept below 30-40°C to disfavor the decomposition of the product and the formation of byproducts. google.comsmolecule.com Some methods utilize a continuous process with a three-layer feeding tower type reactor to reduce backmixing and improve raw material utilization. patsnap.com Another approach involves chlorination in an aqueous medium containing hydrochloric acid and sulfuric acid as a catalyst system. google.com

Catalysts are fundamental to the efficient industrial production of this compound. They not only accelerate the reaction rate but also play a crucial role in directing the reaction towards the desired product, thereby enhancing yield and selectivity. The original Rathke method utilized an iodine catalyst, which remains relevant in many modern processes. google.comsmolecule.com However, various advancements have introduced more sophisticated catalytic systems and additives.

To combat the formation of unwanted byproducts, particularly carbon tetrachloride, small quantities of phosphonates and/or phosphonites can be added to the reaction mixture. google.com These additives have been shown to significantly increase the yield of this compound to levels above 95% based on the chlorine reacted. google.com They are typically added in amounts ranging from 0.01% to 10% by weight of the carbon disulfide feed, with a preferred range of 0.1% to 5%. google.com It is critical that these additives are used with a catalyst that is inert to them, such as activated carbon, as they are not compatible with iodine-based catalyst systems. google.com

Table 1: Effect of Phosphonate/Phosphonite Additives on Yield

| Additive Concentration (wt% of CS₂) | Effect on Byproduct Formation | Resulting PMM Yield | Compatible Catalyst |

|---|

Data sourced from patent literature describing yield improvement strategies. google.com

Similar to phosphonates, difunctional carbonyl compounds are effective in suppressing the formation of carbon tetrachloride and sulfur monochloride. google.com By incorporating these additives, the yield of this compound can be increased to as high as 95%. google.com These compounds, such as alkyl diones with 4 to 10 carbon atoms, are added in concentrations ranging from 0.01% to 10% by weight of the carbon disulfide feed. google.com They are believed to work by inhibiting the side reactions that lead to the undesirable byproducts. google.com

Table 2: Efficacy of Carbonyl Compound Additives

| Additive Type | Concentration (wt% of CS₂) | Primary Byproducts Suppressed | Reference |

|---|

This table summarizes findings on the use of carbonyl additives to enhance reaction selectivity. google.com

Iodine is a classic and effective catalyst for the chlorination of carbon disulfide, typically used in concentrations of 0.005% to 2% by weight of the carbon disulfide. justia.com Advanced processes employ a multi-stage strategy to optimize its use. justia.comgoogle.com

In one such process, carbon disulfide is first chlorinated in the presence of iodine. justia.com The resulting mixture is distilled to separate the high-boiling technical-grade this compound from a low-boiling fraction. justia.com This low-boiling fraction, rich in sulfur dichloride and unreacted intermediates, is then subjected to a second chlorination step, again in the presence of iodine but in the absence of metallic halides, to produce more of the desired product. justia.comgoogle.com A final distillation separates the crude this compound. justia.com The remaining low-boiling fraction, consisting mainly of sulfur dichloride, is heated in the presence of a metallic halide catalyst (e.g., molybdenum pentachloride, ferric chloride) to convert it to sulfur monochloride and regenerate chlorine, which can be recycled. justia.comgoogle.com This multi-step approach significantly improves raw material efficiency. justia.com

A major challenge in the synthesis of this compound is the management of impurities. The formation of byproducts like carbon tetrachloride, sulfur dichloride, and thiophosgene (B130339) reduces yield and complicates purification. google.com The most problematic impurity is sulfur monochloride, whose boiling point is very close to that of this compound, making separation by distillation impractical. google.comgoogle.com

Key strategies for impurity control focus on preventing the formation of these byproducts in the first place.

Temperature Control: Maintaining reaction temperatures below 40°C, and preferably below 30°C in iodine-catalyzed systems, is crucial to prevent the decomposition of this compound into carbon tetrachloride and sulfur chlorides. google.comsmolecule.com

Catalyst Selection: Using heterogeneous catalysts like lead acetate (B1210297) on a magnesium silicate (B1173343) support can diminish side reactions and allow for continuous processing without the need to replenish a soluble catalyst like iodine. google.com

Use of Additives: As detailed previously, the introduction of phosphonates, phosphonites, or difunctional carbonyl compounds effectively suppresses the side reactions that generate carbon tetrachloride and sulfur monochloride. google.comgoogle.com

Multi-Stage Chlorination and Separation: A multi-stage process involving initial chlorination, distillation of the product, and subsequent re-chlorination of the low-boiling fraction allows for the conversion of intermediates into the final product, thereby minimizing waste. justia.com The final step of converting sulfur dichloride to sulfur monochloride and recycling the chlorine further enhances efficiency and reduces byproducts. justia.comgoogle.com

Aqueous Medium: Performing the chlorination under aqueous conditions is a noted industrial-scale method that aids in process control. acs.orgresearchgate.net The presence of hydrochloric acid can also influence the reaction rate and yield. google.com

By implementing these advanced process controls and catalytic strategies, manufacturers can achieve high yields of high-purity this compound while minimizing the economic and environmental impact of byproduct formation.

Role of Catalysts in Reaction Efficiency and Yield Enhancement

Laboratory-Scale Synthesis and Mechanistic Investigations

The laboratory-scale synthesis of this compound, also known as trichloromethanesulfenyl chloride, has been documented since its first preparation by Rathke in 1873. smolecule.comevitachem.com Investigations into its synthesis have primarily focused on the chlorination of carbon disulfide, although alternative precursors and methodologies have also been explored to optimize yield and minimize byproducts. Mechanistic studies have shed light on the compound's reactivity, particularly its behavior in hydrolysis and oxidation reactions.

The predominant laboratory method for synthesizing this compound involves the direct chlorination of carbon disulfide. smolecule.com This reaction is typically catalyzed by iodine and conducted at controlled temperatures, generally below 30 °C, to mitigate the formation of unwanted side products such as sulfur dichloride. smolecule.com The fundamental reaction is as follows:

CS₂ + 3Cl₂ → CCl₃SCl + SCl₂ smolecule.com

Alternative approaches have been developed to enhance the process. One such method involves the chlorination of dimethyl disulfide in the presence of an iodine catalyst. google.com This process is conducted at temperatures not exceeding 50°C and in the substantial absence of sunlight and actinic radiation to prevent the formation of sulfur chlorides. google.com A variety of chlorinated intermediates can also be used as starting materials in this method. google.com

To improve the yield of the primary reaction involving carbon disulfide, certain additives have been investigated. The use of difunctional carbonyl compounds in the reaction mixture has been shown to suppress the formation of byproducts like carbon tetrachloride and sulfur monochloride. google.com Another patented method describes a continuous process where carbon disulfide is reacted with chlorine in the presence of activated carbon at temperatures ranging from -5°C to +100°C. google.com

Detailed findings from various laboratory-scale synthesis approaches are summarized below:

| Starting Material | Catalyst | Additive/Conditions | Key Findings |

| Carbon Disulfide | Iodine | Temperature < 30°C | Primary method to minimize byproducts. smolecule.com |

| Dimethyl Disulfide | Iodine | Temperature < 50°C, absence of actinic radiation | Good yield without concomitant sulfur chloride formation. google.com |

| Carbon Disulfide | Activated Carbon | Continuous process, Temperature -5°C to +100°C | Alternative continuous production method. google.com |

| Carbon Disulfide | - | Difunctional carbonyl compounds | Suppresses formation of CCl₄ and S₂Cl₂. google.com |

Mechanistic investigations have largely centered on the compound's reactivity with water and other reagents, which also provides insight into its toxicological profile. The hydrolysis of this compound is a slow process that ultimately yields carbon dioxide and hydrochloric acid. smolecule.comwikipedia.org A controlled hydrolysis can also afford chlorocarbonylsulfenyl chloride. wikipedia.org

The compound's reactivity with metals, particularly iron, results in the production of carbon tetrachloride. smolecule.comwikipedia.org Oxidation of this compound with nitric acid leads to the formation of trichloromethanesulfonyl chloride, a solid compound. smolecule.comwikipedia.org

The mechanism of its biological activity is believed to involve two primary pathways. The first is its reaction with various biological functional groups, including hydroxyl, sulfhydryl, amino, and carboxyl groups, leading to the inactivation of essential enzymes. wikipedia.org The second pathway is its hydrolysis, which produces hydrochloric acid. wikipedia.org The reactivity of the sulfur-chlorine bond is central to these transformations. The sulfur atom can act as a nucleophile, allowing it to react with electrophiles, while the chlorine atoms can facilitate electrophilic attacks. evitachem.com

A summary of key reactions and their mechanistic implications is presented in the table below:

| Reaction | Reagents | Products | Mechanistic Insight |

| Hydrolysis (slow) | Water | Carbon Dioxide, Hydrochloric Acid, Sulfur | Proceeds via intermediates; contributes to toxicity. smolecule.comwikipedia.org |

| Controlled Hydrolysis | Water | Chlorocarbonylsulfenyl chloride, Hydrochloric Acid | Demonstrates stepwise decomposition. wikipedia.org |

| Oxidation | Nitric Acid | Trichloromethanesulfonyl chloride | Highlights the susceptibility of the sulfur atom to oxidation. smolecule.comwikipedia.org |

| Reaction with Iron | Iron | Carbon Tetrachloride | Illustrates corrosive nature and reactivity with metals. smolecule.comwikipedia.org |

| Reaction with Biological Nucleophiles | Hydroxyl, sulfhydryl, amino, carboxyl groups | Inactivated enzymes | Primary mechanism of toxicity. wikipedia.org |

Upon heating, this compound decomposes to produce toxic gases, including phosgene (B1210022) and sulfur dioxide. smolecule.comevitachem.com

Elucidating the Reactivity and Reaction Mechanisms of Trichloromethanesulfenyl Chloride

Hydrolytic Pathways and Resulting Chemical Species Formation

The hydrolysis of trichloromethanesulfenyl chloride is a complex process that can proceed through different pathways depending on the reaction conditions.

8 CCl₃SCl + 16 H₂O → 8 CO₂ + 32 HCl + S₈ wikipedia.org

However, under controlled conditions, such as in the presence of sulfuric acid, the hydrolysis can be directed to yield chlorocarbonylsulfenyl chloride and hydrochloric acid. This reaction represents a more controlled pathway, avoiding the complete decomposition of the molecule. wikipedia.org

Cl₃CSCl + H₂O → ClC(O)SCl + 2 HCl wikipedia.org

Kinetic studies of the hydrolysis in a heterogeneous system (an organic solvent and water) have revealed that the reaction is first order with respect to trichloromethanesulfenyl chloride and minus first order with respect to the hydrochloric acid formed. This inhibitory effect of hydrochloric acid is a key feature of the hydrolysis mechanism. The primary product under these kinetic conditions is thiophosgene-S-oxide (dichlorosulfine). healthcouncil.nl The reaction is thought to proceed via the formation of trichlorosulphenic acid (Cl₃CSOH) as a rate-limiting first step. healthcouncil.nl

Interactions with Metallic Substrates and Related Transformational Processes

Trichloromethanesulfenyl chloride is known to be corrosive to most metals. wikipedia.org A notable reaction occurs with iron, where the interaction leads to the evolution of carbon tetrachloride. wikipedia.orgsmolecule.comnih.gov This reactivity highlights the compound's incompatibility with certain metallic materials, which is a significant consideration in industrial settings. smolecule.com

Oxidative Transformations and Product Characterization

Oxidation of trichloromethanesulfenyl chloride with strong oxidizing agents leads to the formation of trichloromethanesulfonyl chloride (CCl₃SO₂Cl), a white solid. wikipedia.orgsmolecule.com Nitric acid is a common oxidizing agent used for this transformation. wikipedia.orgsmolecule.com This reaction demonstrates the susceptibility of the sulfur atom in trichloromethanesulfenyl chloride to oxidation, converting the sulfenyl chloride to a sulfonyl chloride.

Thermal Decomposition Pathways and End-Product Identification

Trichloromethanesulfenyl chloride is thermally unstable and will decompose upon heating or in a fire, emitting toxic and corrosive gases. wikipedia.orglgcstandards.comfishersci.se These decomposition products can include phosgene (B1210022) and sulfur dioxide. smolecule.com The thermal instability of the compound makes distillation at atmospheric pressure problematic, as decomposition will occur. google.comgoogle.com

Synthesis and Characterization of Perchloromethyl Mercaptan Derivatives and Analogs

Derivatives featuring N-S Bonds and Their Synthetic Routes

The formation of nitrogen-sulfur (N-S) bonds is a prominent reaction pathway for perchloromethyl mercaptan, leading to a class of compounds known as sulfenamides. These derivatives are synthesized by reacting this compound with compounds containing an N-H bond, such as amines, amides, and imides. The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. google.comnih.gov

A significant application of this reaction is the synthesis of N-substituted sulfamides. By reacting N-substituted sulfamides that possess at least one free hydrogen atom on a nitrogen atom with this compound, new and potent fungicidal compounds can be obtained. google.com The general reaction involves the substitution of the hydrogen on the nitrogen with the trichloromethylthio (Cl3CS-) group. google.com These reactions can be carried out in various solvents, including benzene, toluene, and water, often with the addition of a base like sodium hydroxide. google.com

The synthesis of N-acylsulfenamides is another important transformation. These compounds can be prepared by reacting amides with sulfenyl chlorides like this compound. nih.gov However, due to the high reactivity and potential for side reactions with sulfenyl chlorides, alternative methods using more stable N-thiosuccinimides or N-thiophthalimides have been developed. nih.gov

Furthermore, the reaction of this compound with secondary amines can lead to the formation of (carbamoyl)sulfenamides. acs.org For instance, the reaction with N-methylaniline can be used to trap and characterize labile (carbamoyl)sulfenyl chlorides. acs.org

The versatility of N-S bond formation is also demonstrated in the synthesis of various other derivatives. For example, N-trichloromethylthio derivatives can be prepared from imides, such as in the synthesis of the fungicide captan (B1668291) from Δ4-tetrahydrophthalimide. researchgate.net The reaction of this compound with sodium Δ4-tetrahydrophthalimide in an aqueous solution is rapid and yields captan. researchgate.net

Table 1: Examples of N-S Bond Containing Derivatives from this compound

| Reactant | Product Class | General Reaction Conditions | Reference |

|---|---|---|---|

| N-substituted sulfamides | N-perchloro-methyl-sulphene-substituted sulfamides | Presence of an acid-binding agent, temperature between 0-150°C | google.com |

| Amides | N-acylsulfenamides | Reaction with sulfenyl chlorides or N-thiosuccinimides | nih.gov |

| Secondary amines (e.g., N-methylaniline) | (Carbamoyl)sulfenamides | Trapping of (carbamoyl)sulfenyl chlorides | acs.org |

| Sodium Δ4-tetrahydrophthalimide | N-trichloromethylthio imides (e.g., Captan) | Aqueous solution, rapid reaction | researchgate.net |

Formation of Thiophosgene (B130339) and Related Carbonyl Sulfenyl Chlorides

This compound can serve as a precursor in the synthesis of thiophosgene and related carbonyl sulfenyl chlorides. Controlled hydrolysis of this compound yields chlorocarbonylsulfenyl chloride (ClC(O)SCl). wikipedia.orgresearchgate.net This reaction involves the replacement of two chlorine atoms on the methyl group with an oxygen atom.

This chlorocarbonylsulfenyl chloride is a key intermediate for producing N,N-disubstituted carbamoyl (B1232498) chlorides. It reacts with secondary alkyl amines in an aprotic organic solvent, followed by chlorination, to yield the corresponding carbamoyl chlorides. researchgate.net This method provides a phosgene-free route to these important compounds. researchgate.net

Thiophosgene (CSCl2) is another significant compound that can be formed as a byproduct during the synthesis of this compound from carbon disulfide and chlorine. wikipedia.org The formation of thiophosgene and other byproducts can be influenced by reaction conditions such as temperature.

Synthesis of Thio- and Selenoesters of Triflic Acid

While direct synthesis of thio- and selenoesters of triflic acid from this compound is not extensively detailed in the provided context, the reactivity of the S-Cl bond in this compound suggests its potential as a synthon for introducing the trichloromethylthio group into various molecules. The synthesis of thioesters generally involves the reaction of a sulfenyl chloride with a suitable nucleophile.

Halogen-Exchange Reactions and Fluorinated Analog Synthesis

This compound can undergo halogen-exchange reactions to produce fluorinated analogs. A notable example is the synthesis of trans-CF3SF4Cl, a precursor for other fluorinated compounds. This synthesis involves heating this compound with potassium fluoride (B91410) powder in sulfolane (B150427) at high temperatures. acs.org The resulting intermediates, including (CF3S)2, are further processed to obtain the desired fluorinated product. acs.org

This fluorinated analog can then be used in subsequent reactions. For example, trans-CF3SF4Cl can react with vinyl acetate (B1210297) in the presence of a radical initiator to produce 1-chloro-2-(tetrafluoro(trifluoromethyl)-λ6-sulfanyl)ethyl acetate. acs.org This demonstrates how halogen-exchange reactions on this compound open pathways to a range of complex fluorinated sulfur compounds.

Esterification Reactions and Formation of Sulfenyl Acetates and Trifluoroacetates

The synthesis of sulfenyl acetates and trifluoroacetates from this compound is not a direct esterification in the traditional sense. Instead, derivatives of this compound can be used to synthesize these compounds. For example, the previously mentioned 1-chloro-2-(tetrafluoro(trifluoromethyl)-λ6-sulfanyl)ethyl acetate is a sulfenyl acetate derivative formed from a fluorinated analog of this compound. acs.org

Impurity Formation and Degradation Studies in Formulated Chemical Products

During the production of this compound, several impurities can form. The conventional synthesis, which involves the chlorination of carbon disulfide, can lead to byproducts such as carbon tetrachloride, sulfur dichloride (SCl2), disulfur (B1233692) dichloride (S2Cl2), and hexachloroethane. wikipedia.org The separation of this compound from S2Cl2 can be particularly challenging due to their close boiling points. wikipedia.org The formation of these byproducts can be minimized by controlling reaction conditions, such as temperature, and by using specific catalysts or additives. wikipedia.orggoogle.com

Degradation of this compound can occur through hydrolysis. It reacts slowly with moisture in the air and more rapidly with hot water, decomposing to form carbon dioxide, hydrochloric acid, and sulfur. wikipedia.orgnoaa.gov This instability is an important consideration in the storage and handling of the compound and its formulated products. In the context of formulated products like the fungicide captan, which is derived from this compound, degradation studies are crucial. Captan itself can undergo hydrolysis, and its stability is influenced by factors such as temperature and pH. epa.gov

Advanced Analytical and Spectroscopic Characterization of Perchloromethyl Mercaptan

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental in isolating perchloromethyl mercaptan from complex matrices, such as reaction mixtures or environmental samples, and quantifying its presence. Both gas and liquid chromatography offer distinct advantages for its analysis.

Gas chromatography is a primary technique for analyzing volatile compounds like this compound. However, the thermal instability of PCCM presents a challenge, as it can decompose at the high temperatures often used in GC inlets. google.com The analysis is further complicated by the difficulty in separating it from byproducts with similar boiling points, such as sulfur chlorides, which often requires optimized chromatographic conditions. google.com

For these reasons, GC is almost invariably paired with a selective detector, most commonly a mass spectrometer (GC-MS). nih.govijpsr.com This combination provides the necessary selectivity to distinguish PCCM from co-eluting impurities and the sensitivity required for trace-level detection. ijpsr.com The mass spectrometer identifies the compound based on its unique mass spectrum, confirming its identity even if chromatographic separation is incomplete. nih.govepa.gov Gas chromatographic analysis of crude product mixtures has been used to determine the relative percentages of this compound, carbon tetrachloride, and various sulfur chlorides. google.com

High-Performance Liquid Chromatography (HPLC) offers a viable alternative to GC, particularly as it operates at lower temperatures, mitigating the risk of thermal decomposition. A specific HPLC method has been developed for the determination of this compound. fao.org This method involves the derivatization of PCCM to a more stable ethylaniline derivative before analysis. fao.org Detection is typically achieved using a Photodiode Array (PDA) detector. fao.org An internal standard method is employed for accurate quantification. fao.org

A detailed HPLC method for the analysis of the ethylaniline derivative of this compound is summarized below. fao.org

Table 1: HPLC Method Parameters for this compound (as Ethylaniline Derivative)

| Parameter | Condition |

|---|---|

| Chromatograph | Thermo-Finnigan Surveyor HPLC with Auto Injector |

| Detector | Photodiode Array (PDA) at 225nm |

| Column | Merck LiChrospher 100; RP-18e (5µm); 250 x 4.6mm |

| Column Temperature | 40°C |

| Eluent (Mobile Phase) | 80% Acetonitrile / 20% Buffer (0.005M Sodium Hydrogen Phosphate) |

| Flow Rate | 1.0 mL/min |

| Quantification | Internal Standard Method |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of this compound, providing insights into its molecular structure and dissociation pathways upon ionization. nih.govthermofisher.com Studies have employed advanced mass spectrometry techniques, often coupled with synchrotron radiation, to investigate the dissociative photoionization of the molecule in detail. nih.govsci-hub.se These methods allow for a comprehensive analysis of the ionic fragments produced and their corresponding kinetic energy releases. nih.govresearchgate.net

Photoelectron Photoion Coincidence (PEPICO) spectroscopy is a powerful technique used to study the dynamics of ionic fragmentation following photoionization. sci-hub.sewikipedia.org In this method, molecules are ionized by a tunable light source, such as synchrotron radiation, and the resulting electron and ion are detected in coincidence. sci-hub.sewikipedia.org This allows for the recording of mass spectra as a function of the internal energy of the cation, providing detailed information about dissociation pathways. wikipedia.org

For this compound, PEPICO studies have investigated its fragmentation behavior when excited with synchrotron radiation, particularly near the sulfur (S) 2p and chlorine (Cl) 2p core-level absorption edges. nih.govsci-hub.se The fragmentation pattern is analyzed at various photon energies to understand how the molecule breaks apart. sci-hub.seacs.org The excellent mass resolution achieved in these experiments allows for the clear distinction of isotopomer fragments arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. sci-hub.se The fragmentation pattern shows that the chlorine ion (Cl⁺) is a prominent fragment upon both S 2p and Cl 2p excitations. nih.govresearchgate.net

Table 2: Branching Ratios of Ionic Fragments from this compound in PEPICO Spectra at 166.9 eV

| Ion Fragment | Formula | Branching Ratio (%) |

|---|---|---|

| Chlorine | Cl⁺ | 32.1 |

| Dichlorocarbene | CCl₂⁺ | 20.3 |

| Sulfur | S⁺ | 10.2 |

| Chloromethylidyne | CCl⁺ | 9.0 |

| Thiophosgene (B130339) | CSCl₂⁺ | 7.4 |

| Sulfur Chloride | SCl⁺ | 6.4 |

| Trichloromethyl | CCl₃⁺ | 4.3 |

| Carbon | C⁺ | 2.9 |

Data sourced from a study on the dissociative photoionization of CCl₃SCl. sci-hub.se

To further probe the complex dissociation dynamics, especially those involving the formation of multiple charged particles, Photoelectron Photoion Photoion Coincidence (PEPIPICO) spectroscopy is utilized. sci-hub.seunlp.edu.ar This multicoincidence technique extends the PEPICO method by detecting an electron in coincidence with two subsequent ions produced from the same fragmentation event. nih.govresearchgate.net

By analyzing the correlations between the two detected ions, PEPIPICO provides unambiguous evidence for specific dissociation channels that result in an ion pair. sci-hub.seacs.org This technique has been crucial in studying the fragmentation of core-excited this compound, helping to elucidate the mechanisms of charge separation and rearrangement following ionization. nih.govresearchgate.net

In studies involving dissociative photoionization, a time-of-flight (TOF) mass spectrometer is the detector of choice for analyzing the resulting ions. nih.govsci-hub.se The operational principle of TOF-MS, which separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel a fixed distance, is well-suited for pulsed experiments with synchrotron radiation. sci-hub.se

The TOF spectrometers used in PEPICO and PEPIPICO experiments on this compound are of the Wiley-McLaren type. sci-hub.se A key advantage of using TOF-MS is its ability to record a full mass spectrum for each ionization event. The high mass resolution is sufficient to resolve the isotopic contributions of chlorine (³⁵Cl and ³⁷Cl) in the various fragments, which greatly aids in their assignment. sci-hub.se Furthermore, the width of the peaks in the TOF spectrum can be analyzed to determine the kinetic energy released during the fragmentation process. sci-hub.seunlp.edu.ar

Photoelectron Spectroscopy (PES) for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) has been a pivotal technique in understanding the electronic structure of this compound (CCl3SCl). Studies utilizing synchrotron radiation have provided significant insights into its dissociative photoionization. researchgate.netnih.gov

Research employing multicoincidence time-of-flight mass spectrometry in conjunction with synchrotron radiation has been conducted to investigate the shallow-core excited CCl3SCl. nih.gov These experiments, specifically using Photoelectron Photoion Coincidence (PEPICO) and Photoelectron Photoion Photoion Coincidence (PEPIPICO) spectroscopy, have determined the relative abundances of ionic fragments and their kinetic energy release values. nih.govsci-hub.se

The fragmentation pattern of this compound reveals that the chlorine ion (Cl⁺) is a prominent fragment upon both S 2p and Cl 2p excitations. nih.gov The dynamics of this ionic fragmentation have been compared to that of carbon tetrachloride (CCl₄), highlighting features relevant to the dissociation of highly chlorinated species under vacuum ultraviolet (VUV) irradiation. researchgate.netnih.gov

In one study, the PEPICO spectrum of CCl3SCl was recorded at a photon energy of 166.9 eV. This energy corresponds to the S 2p → σ*C-Cl resonance energy. sci-hub.se The resulting spectrum showed various ionic fragments, providing a detailed picture of the molecule's breakdown following core excitation. sci-hub.se

| Ion Fragment | Chemical Formula |

|---|---|

| Chlorine Ion | Cl⁺ |

| Carbon Sulfide (B99878) Dichloride Ion | CSCl₂⁺ |

| Sulfur Chloride Ion | SCl⁺ |

Further analysis using imaging Photoelectron Photoion Coincidence (iPEPICO) spectroscopy offers a more detailed spectral fingerprint than conventional photoionization spectra, enhancing selectivity in analyzing gas-phase mixtures. scispace.com This technique allows for the creation of a mass-resolved photoelectron spectrum, which is crucial for distinguishing between different components in a mixture based on their unique ionization energies. scispace.com

Infrared Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a fundamental tool for analyzing the vibrational modes of this compound. The infrared spectrum of this compound provides a unique fingerprint, allowing for its identification and the study of its molecular structure.

Commercial-grade this compound is often specified to have an infrared spectrum that conforms to established standards. This ensures the purity and identity of the compound for its use in various applications.

A notable feature in the infrared spectrum of this compound is the phenomenon of Fermi-splitting. This resonance effect, which arises from the interaction between a fundamental vibrational mode and an overtone or combination band, has also been observed in the spectrum of carbon tetrachloride. This similarity has been used to support the structural analysis of this compound.

The vibrational frequencies of mercaptans and related compounds have been the subject of computational studies. dtic.mil These theoretical calculations, often using Hartree-Fock procedures, help in the assignment of vibrational frequencies observed in experimental IR spectra. dtic.mil For instance, the C-S stretch and S-H stretch are characteristic vibrational modes for mercaptans, although the latter is absent in the fully chlorinated this compound. dtic.mil

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Relevance to this compound |

|---|---|---|

| C-S Stretch | 600 - 800 | Present and a key identifying feature. |

| S-H Stretch | 2550 - 2650 | Absent due to the substitution of hydrogen with chlorine. |

| C-Cl Stretch | 600 - 800 | Multiple strong absorptions are expected due to the CCl₃ group. |

| S-Cl Stretch | ~500 | A characteristic absorption for sulfenyl chlorides. |

Development of Advanced Trace Detection and Quantification Methods

The hazardous nature of this compound necessitates the development of sensitive and rapid methods for its trace detection and quantification. Several advanced techniques have been explored for this purpose.

On-site screening can be performed using portable infrared spectrophotometers. These devices can detect this compound vapor at parts-per-million (ppm) levels, providing a quick assessment of its presence in the air.

For more sensitive and specific detection, methods based on mass spectrometry have been developed. A mobile mass spectrometer with atmospheric pressure chemical ionization, combined with a fast enrichment and separation system, has been utilized for the on-site determination of trace concentrations of methyl mercaptan and dimethyl sulfide in the air. nih.gov This approach involves collecting the target compounds on a sorbent like silica (B1680970) gel, followed by thermal desorption and analysis. nih.gov Such a system could be adapted for the detection of this compound.

Surface-Enhanced Raman Scattering (SERS) is another powerful technique for the trace detection of mercaptans. metrohm.com SERS significantly enhances the Raman signal of molecules adsorbed on metallic nanostructures, allowing for detection at levels far below those achievable with standard Raman spectroscopy. metrohm.com While standard methods like gas chromatography and potentiometric titration exist for mercaptan analysis, SERS offers a faster and more cost-effective solution, making it ideal for detecting trace amounts in complex matrices. metrohm.com

Advanced laser-based spectroscopic techniques, such as cavity-enhanced resonant photoacoustic spectroscopy (CERPAS), also show promise for trace gas detection. whiterose.ac.uk By enhancing the laser power within an optical cavity, these methods can achieve extremely low detection limits, in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range for some compounds. whiterose.ac.uk

| Method | Principle | Typical Detection Limit | Advantages | Disadvantages |

|---|---|---|---|---|

| Infrared Spectrophotometry | Absorption of IR radiation at specific vibrational frequencies. | ppm level | Portable, real-time analysis. | Lower sensitivity, potential for interference. |

| GC-Mass Spectrometry | Chromatographic separation followed by mass-based detection. | ppb - ppt (B1677978) level | High sensitivity and specificity. | Lab-based, time-consuming. metrohm.com |

| Surface-Enhanced Raman Scattering (SERS) | Enhancement of Raman signal on a nanostructured surface. | ppb level metrohm.com | High sensitivity, rapid analysis. metrohm.com | Requires specialized substrates. |

| Cavity-Enhanced Photoacoustic Spectroscopy (CERPAS) | Detection of sound waves generated by light absorption in a resonant cavity. | ppb - ppt level whiterose.ac.uk | Extremely high sensitivity. whiterose.ac.uk | Complex instrumentation. whiterose.ac.uk |

Applications of Perchloromethyl Mercaptan in Synthetic Organic Chemistry

Role as a Key Intermediate in Complex Chemical Synthesis

Perchloromethyl mercaptan serves as a fundamental building block in the industrial synthesis of a range of chemical products. evitachem.compatsnap.com Its commercial significance is primarily derived from its role as an intermediate in the production of widely used agricultural fungicides, dyes, and other specialty chemicals. wikipedia.orghealthcouncil.nlnih.govindiamart.com

The synthesis of this compound itself is a well-established industrial process, first described by Rathke in 1873, which typically involves the controlled chlorination of carbon disulfide. evitachem.comsmolecule.com

Fungicides: The most prominent application of this compound is in the manufacture of dicarboximide fungicides, namely captan (B1668291) and folpet. indiamart.compatsnap.com These compounds are synthesized through the reaction of this compound with 1,2,3,6-tetrahydrophthalimide (B42971) and phthalimide, respectively. wikipedia.orgpatsnap.com This reaction highlights the role of this compound as a carrier of the trichloromethylthio (-SCCl₃) moiety, which is essential for the fungicidal activity of the final products.

Dyes and Pharmaceuticals: It is documented as an intermediate in the synthesis of various dyes and has been noted for its utility in preparing pharmaceuticals and other bioactive molecules like bactericides, germicides, and herbicides. evitachem.comnih.govgoogle.comgoogle.com

Thiophosgene (B130339) Production: this compound is a key intermediate in the industrial pathway to produce thiophosgene (CSCl₂). evitachem.comhealthcouncil.nl The process involves the chlorination of carbon disulfide to form this compound, which is then further processed to yield thiophosgene. evitachem.com

Innovations in the production of this compound have focused on improving yield and minimizing the formation of byproducts such as carbon tetrachloride and sulfur chlorides. google.com For instance, research has shown that the use of difunctional carbonyl compounds as additives can suppress the formation of these unwanted byproducts, leading to yields as high as 95%. google.com

Table 1: Major Industrial Syntheses Involving this compound as an Intermediate

| End Product | Reactant(s) with this compound | Application of End Product |

| Captan | 1,2,3,6-Tetrahydrophthalimide | Agricultural Fungicide wikipedia.orgpatsnap.com |

| Folpet | Phthalimide | Agricultural Fungicide wikipedia.orgpatsnap.com |

| Thiophosgene | (Further processing) | Synthetic Intermediate evitachem.com |

| Dyes | Various aromatic compounds | Colorants wikipedia.orgnih.gov |

Pathways to Organosulfur Compounds and Related Structures

The reactivity of the sulfur-chlorine (S-Cl) bond in this compound makes it a versatile reagent for introducing the trichloromethanethiol (B8793291) group into various organic scaffolds, leading to a diverse range of organosulfur compounds. wikipedia.org As a sulfenyl chloride, it behaves as a source of the electrophilic trichloromethylthio cation (CCl₃S⁺). wikipedia.org

Key reaction pathways include:

Formation of Sulfenamides: this compound readily reacts with primary and secondary amines (compounds containing an N-H bond) in the presence of a base to form sulfenamides. wikipedia.org This is the core reaction in the synthesis of the fungicides captan and folpet. wikipedia.org

Reaction: CCl₃SCl + R₂NH → CCl₃SNR₂ + HCl